An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate
An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-nitrobenzoate
Executive Summary: This document provides a comprehensive technical overview of tert-Butyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The guide details its physicochemical and spectroscopic properties, provides a robust synthesis and purification protocol, explores its chemical reactivity and synthetic utility, and outlines essential safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical building blocks.
Introduction
1.1 Overview of tert-Butyl 4-fluoro-3-nitrobenzoate
Tert-butyl 4-fluoro-3-nitrobenzoate is a trifunctional aromatic compound featuring a tert-butyl ester, a fluorine atom, and a nitro group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating the fluorine atom for nucleophilic aromatic substitution.
1.2 Significance in Medicinal Chemistry and Organic Synthesis
The true value of tert-Butyl 4-fluoro-3-nitrobenzoate lies in its capacity for sequential and regioselective modification.[1][2] Each functional group can be addressed under distinct reaction conditions, allowing for the strategic construction of pharmaceutical intermediates and other fine chemicals.[1][2]
-
Fluorine Atom: Serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Nitro Group: Can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, such as amide bond formation, diazotization, or sulfonylation.[3][4][5]
-
tert-Butyl Ester: Acts as a sterically hindered protecting group for the carboxylic acid, which can be removed under acidic conditions without affecting many other functional groups.
This multi-faceted reactivity makes it a sought-after precursor for developing novel therapeutic agents, agrochemicals, and specialized polymers.[1][2]
Physicochemical Properties
The fundamental properties of tert-Butyl 4-fluoro-3-nitrobenzoate are summarized below. These characteristics are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 579514-75-3 | [6][7] |
| Molecular Formula | C₁₁H₁₂FNO₄ | [6][7] |
| Molecular Weight | 241.22 g/mol | [7][8] |
| Appearance | White to yellow solid | [9] |
| Melting Point | Data not consistently available; related methyl ester melts at 56-59°C | [10] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, ether, and methanol. | [11] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [12] |
Spectroscopic Profile
Spectroscopic data is critical for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics.
| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Signals corresponding to the tert-butyl group protons (singlet, ~1.6 ppm) and aromatic protons. The aromatic region will show complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and distinct signals for the aromatic carbons, some of which will exhibit C-F coupling. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring. |
| IR Spectroscopy | Strong characteristic peaks for the C=O stretch of the ester (~1720-1740 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-F bond vibrations. |
| Mass Spec (MS) | The molecular ion peak [M]+ corresponding to its molecular weight (m/z = 241.22). Predicted adducts include [M+H]⁺ at 242.08232 and [M+Na]⁺ at 264.06426.[13] |
Synthesis and Purification
4.1 Strategic Rationale and Retrosynthesis
The synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate typically starts from the commercially available 4-fluoro-3-nitrobenzoic acid. The primary transformation is the protection of the carboxylic acid as a tert-butyl ester. This is a crucial step to prevent the acidic proton from interfering with subsequent reactions and to allow for its selective removal later in a synthetic sequence.
The chosen method, Fischer-Speier esterification, is a classic and reliable acid-catalyzed reaction. However, due to the steric hindrance of the tert-butyl group, direct esterification with tert-butanol can be inefficient. A more effective approach involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions.
Diagram: Synthetic Workflow
A generalized workflow for the synthesis of the target compound.
4.2 Detailed Experimental Protocol: Esterification
This protocol is adapted from standard esterification procedures for sterically hindered alcohols.
-
Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or THF, add tert-butyl alcohol (1.5 eq).[14] Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a milder acid catalyst like scandium triflate to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4.3 Purification Methodology
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Synthetic Utility
5.1 Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr reaction. The fluorine atom at the C4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects (-I and -M) of the nitro group located ortho to it.[15][16] This makes the displacement of the fluoride ion by a wide range of nucleophiles (amines, alcohols, thiols) efficient and regioselective.
The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[16] The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction.
Diagram: SNAr Reaction Mechanism
The mechanism of Nucleophilic Aromatic Substitution (SNAr).
5.2 Reduction of the Nitro Group
The nitro group can be selectively reduced to an aniline (amino group) using various established methods.[4][17] This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[4]
Common reduction methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[17][18] This is often a clean and high-yielding method.
-
Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.[4]
5.3 Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is a robust protecting group that is stable to many reaction conditions, including basic and nucleophilic environments. It can be selectively cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature, to reveal the carboxylic acid.
Safety, Handling, and Storage
6.1 Hazard Identification
While a specific safety data sheet for the tert-butyl ester is not widely available, data for analogous compounds like methyl 4-fluoro-3-nitrobenzoate and the parent 4-fluoro-3-nitrobenzoic acid indicate the following potential hazards:
-
Harmful if swallowed.
6.2 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[12]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
6.3 Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][19]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust. Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[20]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[11][12]
6.4 Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
Tert-butyl 4-fluoro-3-nitrobenzoate is a strategically designed synthetic intermediate with exceptional utility in modern organic chemistry. Its distinct functional groups allow for a series of controlled, high-yield transformations, making it an invaluable tool for constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.
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